Anti-HBV Activity: Differentiation from 2-(Pyrimidin-2-yl)-THIQ Derivatives Lacking 6,7-Dimethoxy Substitution
The 6,7-dimethoxy substitution pattern on the THIQ core is critical for antiviral activity against hepatitis B virus (HBV). A close structural analog, 6,7-Dimethoxy-2-(2-pyrimidin-2-ylpyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline, which shares the 6,7-dimethoxy-THIQ core but features a larger pyrimidine-bridged substituent, exhibits an IC50 of 2.32 μM against the HBV large envelope protein in HepG2.2.15 cells [1]. In contrast, the patented series from US11124495 shows that removal of the 6,7-dimethoxy groups on the same pyrimidine-THIQ scaffold results in a significant loss of anti-HBV potency, underscoring the essential contribution of these substituents [2]. While direct IC50 data for the target compound 419556-91-5 is not publicly available, its core 6,7-dimethoxy-THIQ-pyrimidine scaffold is a validated pharmacophore for this target class.
| Evidence Dimension | Anti-HBV activity (HepG2.2.15 cell assay) |
|---|---|
| Target Compound Data | No direct IC50 data available; core scaffold is a validated pharmacophore for anti-HBV activity. |
| Comparator Or Baseline | 6,7-Dimethoxy-2-(2-pyrimidin-2-ylpyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline: IC50 = 2.32 μM. Unsubstituted THIQ-pyrimidine analogs: activity significantly reduced or lost. |
| Quantified Difference | Activity conferred by the 6,7-dimethoxy-THIQ-pyrimidine scaffold; absence of dimethoxy groups leads to loss of potency. |
| Conditions | HepG2.2.15 cells, 1.5×10^4 cells/well, three-fold serial dilution. |
Why This Matters
Procurement of 419556-91-5 provides a validated core scaffold for HBV inhibitor development, where the 6,7-dimethoxy motif is non-negotiable for activity.
- [1] BindingDB entry BDBM518258. 6,7-Dimethoxy-2-(2-pyrimidin-2-ylpyrimidin-5-yl)-3,4-dihydro-1H-isoquinoline; IC50: 2.32E+3 nM. View Source
- [2] Hoffmann-La Roche. US Patent US11124495B2. Tetrahydroisoquinolines and tetrahydronaphthyridines for the treatment of hepatitis B virus infection. View Source
